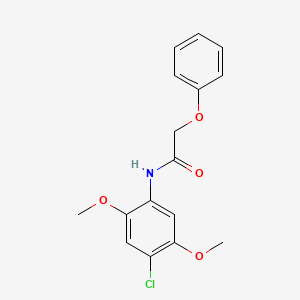![molecular formula C34H44N2O4 B11704634 1-[1-Benzyl-4-(2-nitrophenyl)-5-octanoyl-1,4-dihydropyridin-3-YL]octan-1-one](/img/structure/B11704634.png)
1-[1-Benzyl-4-(2-nitrophenyl)-5-octanoyl-1,4-dihydropyridin-3-YL]octan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-Benzyl-4-(2-nitrophenyl)-5-octanoyl-1,4-dihydropyridin-3-YL]octan-1-one is a complex organic compound with a unique structure that includes a benzyl group, a nitrophenyl group, and a dihydropyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-Benzyl-4-(2-nitrophenyl)-5-octanoyl-1,4-dihydropyridin-3-YL]octan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine ring, followed by the introduction of the benzyl and nitrophenyl groups. The final step involves the addition of the octanoyl group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
1-[1-Benzyl-4-(2-nitrophenyl)-5-octanoyl-1,4-dihydropyridin-3-YL]octan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce nitro groups to amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways.
Medicine: Its potential pharmacological properties could be explored for developing new drugs.
Industry: The compound may have applications in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of 1-[1-Benzyl-4-(2-nitrophenyl)-5-octanoyl-1,4-dihydropyridin-3-YL]octan-1-one involves its interaction with specific molecular targets. The benzyl and nitrophenyl groups can bind to receptors or enzymes, modulating their activity. The dihydropyridine ring may also play a role in the compound’s biological effects by interacting with ion channels or other cellular components.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1-methyl-3-(4-nitrophenyl)urea: This compound shares the benzyl and nitrophenyl groups but has a different core structure.
1-Benzyl-3-(4-nitrophenyl)urea: Similar in structure but lacks the dihydropyridine ring.
1-Benzyl-1-ethyl-3-(4-nitrophenyl)urea: Another related compound with slight variations in the alkyl groups.
Uniqueness
1-[1-Benzyl-4-(2-nitrophenyl)-5-octanoyl-1,4-dihydropyridin-3-YL]octan-1-one is unique due to its combination of functional groups and the presence of the dihydropyridine ring
Properties
Molecular Formula |
C34H44N2O4 |
|---|---|
Molecular Weight |
544.7 g/mol |
IUPAC Name |
1-[1-benzyl-4-(2-nitrophenyl)-5-octanoyl-4H-pyridin-3-yl]octan-1-one |
InChI |
InChI=1S/C34H44N2O4/c1-3-5-7-9-14-22-32(37)29-25-35(24-27-18-12-11-13-19-27)26-30(33(38)23-15-10-8-6-4-2)34(29)28-20-16-17-21-31(28)36(39)40/h11-13,16-21,25-26,34H,3-10,14-15,22-24H2,1-2H3 |
InChI Key |
ZDXGUANOBCXFSY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)C1=CN(C=C(C1C2=CC=CC=C2[N+](=O)[O-])C(=O)CCCCCCC)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


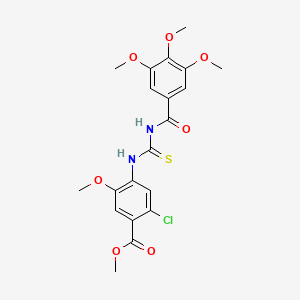

![2-methyl-N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11704569.png)
![2-bromo-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)benzamide](/img/structure/B11704574.png)
![4-bromo-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11704581.png)
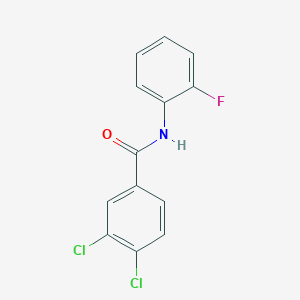
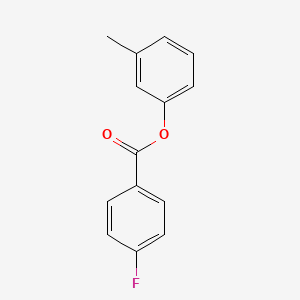

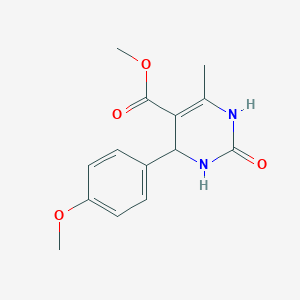
![3-methoxy-N-(2,2,2-trichloro-1-{[(4-methoxyanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11704612.png)
![6-[(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11704616.png)
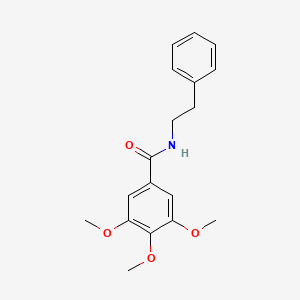
![(4E)-4-[2-(2,5-dichlorophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11704628.png)
